Product packaging for H2S Donor 5a(Cat. No.:CAS No. 134861-13-5)

H2S Donor 5a

Katalognummer: B132899
CAS-Nummer: 134861-13-5
Molekulargewicht: 257.31 g/mol
InChI-Schlüssel: IJYATHJDICJZLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2S B132899 H2S Donor 5a CAS No. 134861-13-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

S-benzamido benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c16-13(11-7-3-1-4-8-11)15-18-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYATHJDICJZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NSC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Beschreibung

Physiological Significance of H2S in Biological Systems

Endogenously produced hydrogen sulfide (B99878) is a crucial mediator of numerous physiological processes across various biological systems. nih.govphysiology.org It is involved in the regulation of vascular tone, neurotransmission, inflammation, and cellular protection against oxidative stress. exhalix-llc.commdpi.com H2S plays a significant role in the cardiovascular system by promoting vasodilation and protecting against ischemia-reperfusion injury. exhalix-llc.commdpi.com In the nervous system, it acts as a neuromodulator, influencing synaptic transmission and memory formation. exhalix-llc.com Furthermore, H2S has demonstrated cytoprotective effects in various cell types, contributing to the maintenance of cellular health. nih.govexhalix-llc.com

Endogenous Enzymatic Biosynthesis Pathways of H2S

The production of H2S in mammalian cells is primarily carried out by three key enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). ekb.egmdpi.com CBS is predominantly found in the central nervous system, while CSE is the main H2S-producing enzyme in the cardiovascular system. mdpi.comnih.gov 3-MST, in conjunction with cysteine aminotransferase (CAT), also contributes to H2S biosynthesis. mdpi.com These enzymes utilize L-cysteine and homocysteine as substrates to generate H2S, ensuring its regulated production in different tissues. mdpi.com

Role in Cellular Homeostasis and Intercellular Communication

Hydrogen sulfide is integral to maintaining cellular homeostasis, the stable internal environment necessary for cell survival and function. mdpi.com It influences cellular redox balance, in part by regulating the production of the antioxidant glutathione (B108866). mdpi.com H2S also modulates mitochondrial function, which is central to cellular energy production and the regulation of programmed cell death (apoptosis). mdpi.com By diffusing across cell membranes, H2S acts as a paracrine signaling molecule, facilitating communication between neighboring cells and influencing processes such as inflammation and cell proliferation. aging-us.comresearchgate.net

Mechanism of Hydrogen Sulfide Release from H2s Donor 5a

Thiol-Triggered Activation Pathway

The release of H₂S from Donor 5a is initiated by the presence of biological thiols. bashanfoundation.orgglpbio.com This characteristic makes its H₂S-releasing activity dependent on the specific biochemical environment.

Endogenous thiols, most notably cysteine and glutathione (B108866) (GSH), are the primary activators of H₂S Donor 5a. bashanfoundation.orgglpbio.commedchemexpress.com These molecules, prevalent in biological systems, act as nucleophiles that attack the donor molecule. The rate of H₂S generation is directly influenced by the presence and concentration of these thiols. biomol.com

The activation of H₂S Donor 5a by a thiol (R-SH), such as cysteine or glutathione, proceeds through a thioester exchange reaction. The sulfur atom of the incoming thiol nucleophilically attacks the carbonyl carbon of the thioester group in the N-(benzoylthio)benzamide structure. This initial interaction is a critical step that leads to the eventual release of H₂S.

Following the initial thioester exchange, the reaction cascade is believed to involve the formation of an unstable N-mercaptobenzamide intermediate. This intermediate subsequently undergoes further reaction or decomposition, which ultimately liberates hydrogen sulfide (B99878). This multi-step process ensures a controlled and gradual release of H₂S, a key feature of this type of donor.

Selectivity of Reactivity with Biological Nucleophiles

H₂S Donor 5a exhibits a degree of selectivity in its reaction with biological nucleophiles. Its primary activation is triggered by thiol-containing molecules like cysteine and glutathione. glpbio.commedchemexpress.com This selectivity is advantageous for experimental studies, as it minimizes off-target reactions and allows for H₂S generation to be linked to the presence of specific biological reducing agents. In the absence of activating thiols, H₂S release is negligible. bashanfoundation.orgresearchgate.net

Characterization of H₂S Release Kinetics in Biological Milieu

The kinetics of H₂S release from Donor 5a are a defining feature, distinguishing it from spontaneous donors like sodium hydrosulfide (B80085) (NaHS) which release H₂S almost instantaneously upon dissolution. bashanfoundation.orgresearchgate.net

Studies have shown that in a buffer solution without activating thiols, H₂S Donor 5a releases negligible amounts of H₂S. bashanfoundation.orgresearchgate.net The release is initiated and sustained over time in the presence of thiols. This time-dependent profile allows for a more sustained delivery of H₂S to biological systems, which can be crucial for studying long-term cellular responses. For instance, in experiments with ovine placental artery endothelial cells, H₂S Donor 5a was used to stimulate angiogenesis, a process that occurs over hours. oup.com The controlled release mimics endogenous H₂S production more closely than a rapid, bolus delivery from inorganic sulfide salts.

Mechanism of Hydrogen Sulfide Release from H₂S Donor 5a

The chemical compound designated as H₂S Donor 5a belongs to a class of molecules known as O-substituted phosphorodithioates. frontiersin.orgmdpi.com These compounds have been developed as analogs of the well-known slow-releasing hydrogen sulfide (H₂S) donor, GYY4137, through structural modifications aimed at tuning the rate of H₂S liberation. mdpi.compsu.edu Specifically, H₂S Donor 5a is an O-aryl substituted phosphorodithioate (B1214789), a structural feature that is critical to its mechanism of H₂S release. frontiersin.orgmdpi.comresearchgate.netfrontiersin.org

The primary mechanism by which H₂S Donor 5a liberates hydrogen sulfide is through hydrolysis. frontiersin.orgfrontiersin.orgsci-hub.senih.gov The phosphorodithioate core of the molecule reacts with water, leading to the cleavage of sulfur-phosphorus bonds and the subsequent formation of H₂S. This process is believed to occur at a slow and sustained rate under physiological conditions. frontiersin.orgresearchgate.net

The nature of the substituent on the oxygen atom of the phosphorodithioate is a key determinant of the molecule's stability and, consequently, its rate of H₂S release. Research has shown that O-aryl substitutions, as seen in compound 5a, result in a slow and sustained generation of H₂S, comparable to that of GYY4137. frontiersin.orgmdpi.comresearchgate.netfrontiersin.orgsci-hub.se In contrast, O-alkyl substituted analogs exhibit significantly lower or almost undetectable H₂S release. frontiersin.orgfrontiersin.orgsci-hub.senih.gov It is hypothesized that the O-alkyl groups increase the stability of the phosphorodithioate molecule, thereby reducing the efficiency and rate of hydrolysis. frontiersin.orgfrontiersin.orgsci-hub.senih.gov The release of H₂S from these types of phosphorodithioate-based donors is also known to be pH-dependent, with hydrolysis generally occurring faster under acidic conditions. frontiersin.orgnih.govptbioch.edu.pl

Comparative Analysis of Release Rates

The H₂S release profile of Donor 5a is characterized by its slow and sustained nature, a feature intentionally designed by modifying the parent structure of GYY4137. mdpi.com Studies evaluating the H₂S-releasing capabilities of these compounds typically use fluorescence-based detection methods in buffer solutions mimicking physiological pH (e.g., pH 7.4). psu.edusci-hub.senih.gov

In a comparative study, O-aryl substituted phosphorodithioates, including compound 5a, were shown to have H₂S release profiles similar to GYY4137. When a 100 µM solution of these donors was incubated in a phosphate (B84403) buffer solution (pH 7.4), a gradual increase in H₂S concentration was observed, reaching approximately 1 µM within a three-hour period. sci-hub.senih.gov This demonstrates a slow-release characteristic, which is often desirable for experimental and potential therapeutic applications to mimic endogenous H₂S production.

The rate of H₂S release from phosphorodithioate-based donors can be significantly influenced by their specific chemical structure. For instance, another analog, compound 14, demonstrated a markedly enhanced H₂S releasing ability compared to GYY4137. In one study, at a concentration of 200 µM, compound 14 released 41.5 µM of H₂S in MCF7 cells over 6 hours, whereas GYY4137 released only 5.41 µM under the same conditions. frontiersin.org This highlights the potential for fine-tuning the release kinetics through specific structural modifications.

Below is a data table comparing the H₂S release from Donor 5a and related phosphorodithioate compounds.

CompoundClassInitial Concentration (µM)H₂S Released (µM)Time (hours)Release Characteristics
H₂S Donor 5a O-aryl phosphorodithioate100~1.03Slow and sustained sci-hub.senih.gov
GYY4137 Phosphinodithioate100~1.03Slow and sustained sci-hub.senih.gov
GYY4137 Phosphinodithioate2005.416Slow release frontiersin.org
Compound 14 Phosphorodithioate analog20041.56Faster release than GYY4137 frontiersin.org
O-alkyl phosphorodithioates O-alkyl phosphorodithioate100Trace amounts3Very weak release frontiersin.orgsci-hub.senih.gov
NaHS Sulfide Salt400up to 400<1Instantaneous/Rapid burst psu.eduptbioch.edu.pl

In Vitro and Cellular Investigations of H2s Donor 5a

Methodologies for H₂S Release Detection and Quantification in Cellular Systems

Accurately detecting and quantifying the release of H₂S from a donor molecule within a complex cellular environment is fundamental to understanding its biological activity. Researchers have employed several methods to track the H₂S released by Donor 5a.

Application of Fluorescent Probes (e.g., WSP-1, Dansyl Azide)

Fluorescent probes offer a sensitive and visually direct way to detect H₂S in live cells. These probes are designed to exhibit a change in their fluorescent properties upon reaction with H₂S.

Washington State Probe-1 (WSP-1): The selective H₂S fluorescent probe WSP-1 has been utilized to confirm the H₂S-releasing capability of Donor 5a in cellular systems. sci-hub.seresearchgate.net In studies involving H9c2 cardiac myoblasts, the ability of Donor 5a to release H₂S, particularly under conditions of oxidative stress, was verified using WSP-1. sci-hub.se This probe reacts with H₂S to produce a fluorescent compound with an excitation maximum at 465 nm and an emission maximum at 515 nm. glpbio.com The protocol for its use typically involves incubating cells with the WSP-1 probe, followed by the introduction of the H₂S donor. The subsequent fluorescence signal, detectable by fluorescence microscopy, provides evidence of intracellular H₂S release. medchemexpress.com

Dansyl Azide (B81097): Dansyl azide is another type of fluorescent probe used for H₂S detection. It is a reduction-sensitive, non-fluorescent molecule that becomes fluorescent upon reacting with sulfide (B99878). ekb.eg While a versatile tool for H₂S detection, specific studies detailing the direct application of Dansyl Azide with H₂S Donor 5a are not as prominently documented in the reviewed literature as those for WSP-1. However, its principle of action—reacting with H₂S to produce a fluorescent signal—makes it a relevant methodology for quantifying H₂S from various donors. researchgate.netptbioch.edu.pl

Methylene (B1212753) Blue Assay

The Methylene Blue assay is a classic and widely used spectrophotometric method for the quantification of sulfide in aqueous solutions. nih.gov The principle of the assay involves the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of an iron (III) catalyst under acidic conditions, which results in the formation of the stable blue dye, methylene blue. nih.gov The concentration of the dye, which is directly proportional to the amount of H₂S, is then determined by measuring its absorbance at a specific wavelength, typically around 670 nm. nih.govnih.gov

This method is valuable for determining the kinetics of H₂S release from donors like 5a, as it allows for the measurement of cumulative H₂S release over time. nih.gov Although it is a robust method, it is important to note that the assay's conditions, particularly its acidity, and the potential for other sulfur-containing compounds to interfere, necessitate careful experimental design and the use of appropriate controls. nih.gov

Assessment of Cellular Protective Effects

A significant focus of the research on H₂S Donor 5a has been to evaluate its potential to protect cells from various forms of stress and damage. These studies have been conducted in different cell lines relevant to specific pathological conditions.

Attenuation of Oxidative Damage in Myocytes (e.g., H9c2 cells)

Cardiomyocytes are particularly susceptible to oxidative stress, a key factor in the pathophysiology of cardiovascular diseases. Research has demonstrated that N-mercapto-based H₂S donors, including compound 5a, can exert cytoprotective effects in H9c2 rat cardiac myoblasts, a commonly used in vitro model for studying the heart. mdpi.com

In one key study, the protective effects of a series of thioester-based H₂S donors, including 5a, were evaluated against hydrogen peroxide (H₂O₂)-induced oxidative damage in H9c2 cells. The results indicated that Donor 5a significantly mitigated the cell damage caused by H₂O₂. sci-hub.se The cell viability, assessed by MTT colorimetry, showed a marked improvement in cells pre-treated with Donor 5a before being subjected to oxidative stress. worktribe.com

Protective Effect of Compound 5a on H₂O₂-Stimulated H9c2 Cells
CompoundConcentration (μM)Cell Viability (%)
5a158.1
1061.1
2074.5
5068.3

Data sourced from a study on thioester-based H₂S donors. The table shows the percentage of cell viability in H₂O₂-stimulated H9c2 cells after treatment with different concentrations of compound 5a. worktribe.com

These findings suggest that the H₂S released from Donor 5a plays a role in protecting cardiac cells from oxidative injury. sci-hub.se

Protection of Human Keratinocytes from Methylglyoxal-Induced Dysfunction

Diabetic skin complications, such as delayed wound healing, are associated with the dysfunction of keratinocytes. Methylglyoxal (MGO), a reactive dicarbonyl compound, is found at elevated levels in diabetic patients and contributes to this cellular dysfunction. nih.gov Studies have shown that N-(benzoylthio)benzamides, the class of compounds to which Donor 5a belongs, can protect human keratinocytes from MGO-induced damage. mdpi.comunina.itahajournals.org

A study using a novel N-mercapto-based H₂S donor (NSHD-1), which is structurally related to 5a, demonstrated significant protective effects on the human keratinocyte cell line, HaCaT, against MGO-induced injury. nih.govnih.gov The research showed that MGO treatment decreased cell viability, induced apoptosis, and increased intracellular reactive oxygen species (ROS). Pre-treatment with the H₂S donor counteracted these detrimental effects by improving cell viability, inhibiting apoptosis, and reducing ROS accumulation. nih.govnih.gov Furthermore, the donor was able to restore cellular functions such as adhesion and migration, which are crucial for the wound healing process. nih.gov

Evaluation of Cell Viability and Concentration-Dependent Effects in Culture

Understanding the concentration-dependent effects of H₂S Donor 5a on cell viability is essential for its application in in vitro research. Studies have shown that the protective effects of Donor 5a are concentration-dependent. sci-hub.seworktribe.com

As indicated in the table above, the viability of H9c2 cells exposed to oxidative stress was significantly improved with Donor 5a at concentrations of 20 μM and 50 μM. worktribe.com However, it has been noted that at higher concentrations (above 100 μM), the protective effects of these types of donors may be weaker, potentially due to issues with solubility. worktribe.com Other research on similar perthiol-based donors in H9c2 cells has shown no cytotoxicity at concentrations up to 100 μM, and in some cases, even an increase in cell viability was observed. nih.gov This highlights the importance of determining the optimal concentration range for observing the beneficial effects of H₂S Donor 5a in different experimental setups.

Comparative Studies with Reference H₂S Donors (e.g., GYY4137, NaHS)

Research into novel H₂S donors often involves benchmarking their performance against well-characterized compounds such as the slow-releasing donor GYY4137 and the rapid-releasing salt, sodium hydrosulfide (B80085) (NaHS). The phosphorodithioate-based H₂S donor, 5a, has been subjected to such comparative evaluations to determine its H₂S release profile and its effects on cell viability.

In one study, the H₂S releasing capabilities of donor 5a were compared directly with GYY4137. nih.gov Using a fluorescence-based method, it was observed that compound 5a exhibited a slow and sustained release of H₂S, a characteristic that is similar to GYY4137. nih.gov Over a period of three hours, GYY4137 was found to produce approximately 600 nM of H₂S. nih.gov The study noted that donor 5a displayed a similar activity profile, both in the manner of release and the total amount of H₂S generated. nih.gov

The cytotoxic effects of H₂S donors are a critical aspect of their in vitro characterization. The viability of H9c2 cardiac myoblasts was assessed following treatment with varying concentrations of donor 5a, GYY4137, and NaHS. researchgate.net The results indicated that at concentrations of 50, 100, and 200 µM, donor 5a, much like NaHS, did not exhibit significant toxicity towards the H9c2 cells. researchgate.net In contrast, while GYY4137 was found to be safe at 50 and 100 µM, it demonstrated the most significant toxicity at the 200 µM concentration. researchgate.net

Furthermore, the protective effects of these donors against oxidative stress were investigated in H9c2 cells. nih.gov When these cells were subjected to oxidative injury by hydrogen peroxide (H₂O₂), the presence of H₂S donors was evaluated for its impact on cell viability. nih.gov Both donor 5a and GYY4137, along with NaHS, were tested in this context, where they demonstrated protective capabilities. nih.gov

In a different cellular context, the effects of donor 5a and GYY4137 on the proliferation of mouse melanoma B16BL6 cells were compared. nih.gov At concentrations of 100 µM and 200 µM, compound 5a showed a moderate level of toxicity. nih.gov

The following table summarizes the comparative data on cell viability for H₂S donor 5a and reference compounds.

Cell LineCompoundConcentration (µM)Cell Viability EffectReference
H9c25a50, 100, 200No significant toxicity researchgate.net
H9c2NaHS50, 100, 200No significant toxicity researchgate.net
H9c2GYY413750, 100Safe researchgate.net
H9c2GYY4137200Strongest toxicity researchgate.net
B16BL65a100, 200Moderate toxicity nih.gov

Intracellular H₂S Production and Spatiotemporal Dynamics

The ability of an exogenous H₂S donor to release H₂S within the cellular environment is a key determinant of its biological activity. The intracellular production of H₂S from donor 5a has been visualized and quantified in H9c2 cells. researchgate.net

To observe intracellular H₂S generation, H9c2 cells were incubated with donor 5a at concentrations of 100 µM and 200 µM for 24 hours. researchgate.net Following this incubation period, a fluorescent probe for H₂S, WSP-1, was introduced to the cells. researchgate.net The resulting fluorescence provides a measure of the intracellular H₂S produced. researchgate.net Imaging of these cells revealed a concentration-dependent increase in fluorescence, indicating that donor 5a is capable of entering the cells and releasing H₂S. researchgate.net Cells treated with 100 µM and 200 µM of 5a showed progressively stronger fluorescent signals compared to the vehicle-treated control cells. researchgate.net

This direct evidence of intracellular H₂S generation from donor 5a is crucial, as the subcellular location and timing of H₂S release can significantly influence its signaling pathways and physiological effects. The sustained release profile of 5a, similar to GYY4137, suggests that it can provide a prolonged source of intracellular H₂S. nih.gov This is in contrast to the rapid and transient burst of H₂S that would be expected from a fast-releasing donor like NaHS. plos.org The spatiotemporal dynamics, meaning where and over what timeframe H₂S is released, are critical for its function as a gasotransmitter, influencing everything from vasodilation to the regulation of apoptosis and cell proliferation. fortunejournals.comijbs.com

The enzymatic machinery for endogenous H₂S production is located in specific cellular compartments, including the cytosol and mitochondria. mdpi.com Exogenous donors like 5a add another layer of complexity to these dynamics, with their H₂S release being governed by their chemical properties and activation mechanisms. For instance, some donors are designed to release H₂S in response to specific triggers like pH or the presence of certain biomolecules such as cysteine. caymanchem.comfrontiersin.org The phosphorodithioate (B1214789) structure of 5a suggests a particular chemical mechanism for its H₂S release, contributing to its observed slow-release characteristics. nih.govresearchgate.net

The table below outlines the experimental setup for assessing intracellular H₂S production from donor 5a.

Cell LineH₂S DonorConcentration (µM)Incubation TimeH₂S ProbeObservationReference
H9c25a10024 hoursWSP-1Increased fluorescence researchgate.net
H9c25a20024 hoursWSP-1Stronger increased fluorescence researchgate.net
H9c2VehicleN/A24 hoursWSP-1Baseline fluorescence researchgate.net

Preclinical Efficacy and Biological Effects of H2s Donor 5a and Its Analogues

Modulation of Cardiovascular Physiology and Pathophysiology

H₂S is widely recognized for its protective effects on the cardiovascular system. worktribe.com Deficiencies in endogenous H₂S have been linked to cardiovascular diseases, making exogenous H₂S donors a promising area of therapeutic research. ontosight.ai The biological activities of H₂S donors like compound 5a are often linked to their ability to counteract oxidative stress, a key factor in cardiovascular pathology. worktribe.comresearchgate.net

Research has specifically investigated the cytoprotective effects of H₂S Donor 5a and its analogues in cellular models of oxidative damage, which mimics aspects of ischemia-reperfusion injury. In one key study, a series of thioester-based H₂S donors, including compound 5a, were synthesized and evaluated for their ability to protect H9c2 cardiomyoblasts from hydrogen peroxide (H₂O₂)-induced cell damage. sci-hub.se

The H₂S-releasing capability of these donors was first confirmed in H9c2 cells, with results indicating that compound 5a effectively releases H₂S within the cells. sci-hub.seworktribe.com When tested for cytoprotection, compound 5a significantly attenuated the cell damage induced by H₂O₂ at concentrations of 20 and 50 µM. sci-hub.seworktribe.com The protective effects of the donor series were found to be consistent with their H₂S-releasing abilities, suggesting the effects are primarily mediated by the released H₂S. sci-hub.se

Table 1: Protective Effect of H₂S Donor 5a and Analogues on H₂O₂-Stimulated H9c2 Cells This table shows the cell viability of H9c2 cardiomyoblasts after being subjected to oxidative stress with H₂O₂ and treated with different concentrations of H₂S donors. Higher cell viability indicates a greater protective effect.

CompoundConcentration (µM)Cell Viability (%)
Control -100
H₂O₂ 20051.3
H₂S Donor 5a 2068.4
5070.2
Analogue 5c 2069.1
5071.3
Analogue 5e 2075.8
5078.6
NaHS 5072.5
Data sourced from Gao, Y., et al. (2019). sci-hub.se

Further investigation into the most potent analogue in this series, compound 5e, demonstrated that it decreased the loss of mitochondrial membrane potential and reduced the release of lactate (B86563) dehydrogenase (LDH) in H₂O₂-stimulated H9c2 cells. sci-hub.seworktribe.com More significantly, in vivo studies using a mouse model of myocardial infarction showed that this analogue exhibited potent cardioprotective effects by reducing the myocardial infarct size and decreasing cardiomyocyte apoptosis. sci-hub.seworktribe.com These findings on an analogue of 5a highlight the therapeutic potential of this class of slow-releasing H₂S donors in mitigating myocardial ischemia-reperfusion injury. sci-hub.seworktribe.com

While specific studies detailing the effects of H₂S Donor 5a on vascular tone and endothelial function are not extensively available, the general roles of H₂S in these processes are well-established. H₂S is a known vasodilator and plays a role as an endothelium-derived hyperpolarizing factor. chemicalbook.comnih.gov

The mechanisms by which H₂S donors regulate vascular tone are multifaceted. A primary pathway involves the activation of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, which leads to hyperpolarization and relaxation of the muscle cells, resulting in vasodilation. ontosight.ainih.gov H₂S also interacts with nitric oxide (NO) signaling pathways, enhancing NO bioavailability and promoting vasodilation. ontosight.ai Furthermore, H₂S can influence other vasodilatory agents, demonstrating its integral role in modulating vascular tone. researchgate.net Healthy endothelial function is critical for these processes, and H₂S has been shown to protect the endothelium from dysfunction, a key contributor to various cardiovascular diseases. nih.gov

The anti-hypertensive effects of hydrogen sulfide (B99878) are a direct consequence of its ability to regulate vascular tone. While direct evidence for H₂S Donor 5a is limited, natural and synthetic H₂S donors have demonstrated anti-hypertensive properties in preclinical studies. nih.gov

The primary mechanism is vasodilation, which lowers peripheral resistance and, consequently, blood pressure. ontosight.ai This is achieved through the activation of ion channels and the modulation of the NO pathway as described previously. nih.gov Additionally, H₂S has been shown to beneficially impact endothelial dysfunction in hypertensive models. For instance, the slow-release donor GYY4137 was found to provide vascular protection and exert an anti-hypertensive effect in spontaneously hypertensive rats by upregulating the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov These established actions of other slow-releasing H₂S donors suggest a potential therapeutic application in hypertension, an area where analogues of compound 5a could be explored.

Anti-inflammatory and Immunomodulatory Actions

Hydrogen sulfide is increasingly recognized for its complex role in modulating inflammation. sci-hub.se The rate of H₂S release from a donor molecule appears to be critical; slow-releasing donors often exhibit anti-inflammatory effects, whereas rapid-releasing donors can sometimes be pro-inflammatory. unina.it

Specific data on the effect of H₂S Donor 5a on inflammatory cytokine production is not detailed in the available literature. However, the anti-inflammatory properties of H₂S are generally attributed, in part, to its ability to suppress the release of pro-inflammatory cytokines. unina.it

Studies on other slow-releasing H₂S donors have shown significant inhibition of pro-inflammatory mediators. For example, the donor GYY4137 has been demonstrated to concentration-dependently inhibit the lipopolysaccharide (LPS)-induced release of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) from macrophages. This inhibition is often linked to the suppression of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB). In some models, H₂S donors have also been shown to increase the synthesis of anti-inflammatory cytokines like Interleukin-10 (IL-10). Given that H₂S Donor 5a is a slow-releasing agent, it is plausible that it may share these anti-inflammatory characteristics.

Direct experimental results for H₂S Donor 5a concerning leukocyte function are not available. The established role of H₂S in immunomodulation, however, includes a significant impact on leukocyte activity. H₂S donors have been shown to reduce leukocyte adhesion to the vascular endothelium and subsequent migration into tissues. unina.it

This effect is crucial in mitigating the inflammatory response, as the recruitment of leukocytes to a site of injury is a hallmark of inflammation. unina.it The mechanism for this action is thought to involve the activation of K-ATP channels. unina.it For instance, H₂S donors have been observed to suppress the upregulation of adhesion molecules on both leukocytes and the endothelium, thereby preventing the initial steps of leukocyte infiltration. unina.it These general findings for H₂S donors underscore a potential mechanism by which compounds like 5a could exert anti-inflammatory effects.

Pharmacokinetic Considerations and in Vivo Behavior of H2s Donor 5a

H₂S Release Profile in Systemic Circulation (e.g., Plasma Kinetics)

The release of hydrogen sulfide (B99878) from H₂S Donor 5a in systemic circulation is primarily activated by the presence of free cysteine. nih.gov Research has demonstrated that H₂S Donor 5a exhibits a time-dependent release of H₂S when introduced into plasma, a complex biological fluid known to contain significant levels of free cysteine (approximately 500 µM). nih.gov

In one study, the generation of H₂S from donor 5a in plasma was monitored using a colorimetric method, which confirmed a time-dependent release profile. nih.gov This release was shown to be directly dependent on cysteine, as pretreating the plasma with N-methylmaleimide (NMM), a compound that blocks free thiol groups like those on cysteine, completely prevented H₂S generation. nih.gov This finding underscores that cysteine is the key regulator for H₂S release from this type of donor in a systemic environment. nih.gov

While detailed kinetic parameters in plasma are part of ongoing research, studies in phosphate-buffered saline (PBS, pH 7.4) provide valuable insight into the release rate. In the presence of excess cysteine, H₂S concentration from donor 5a reaches its maximum level at a peaking time of 18 minutes. nih.gov The rate of H₂S generation can be controlled through structural modifications to the N-(benzoylthio)benzamide template; in general, electron-donating groups on the benzoyl ring lead to a slower release, while electron-withdrawing groups result in a faster release. nih.gov

Table 1: H₂S Release Characteristics of Donor 5a

ParameterObservationConditionSource
Activation TriggerCysteineBiological Systems (e.g., Plasma) nih.gov
Release in PlasmaTime-dependent H₂S generation observedIn vitro plasma assay nih.gov
Peaking Time18 minutes to reach maximum H₂S concentrationIn PBS buffer (pH 7.4) with excess cysteine nih.gov
Release InhibitionNo H₂S generationPlasma pre-treated with N-methylmaleimide (NMM) nih.gov

Stability and Efficacy in Complex Biological Systems

A key feature in the design of N-(benzoylthio)benzamide-based donors like 5a is their stability in aqueous environments, which prevents premature, uncontrolled H₂S release. nih.govnih.gov H₂S Donor 5a is stable in aqueous buffers and does not react with other potential cellular nucleophiles, such as hydroxyl (-OH) and amine (-NH₂) groups. nih.govcaymanchem.com This chemical stability ensures that the donor remains intact until it encounters its specific trigger, cysteine. nih.gov

The efficacy of H₂S Donor 5a in complex biological systems has been demonstrated. Its capacity to release H₂S in plasma confirms its functionality in a systemic biological matrix. nih.gov Furthermore, its efficacy has been verified at the cellular level. In studies using H9c2 cardiac myoblasts, a cell line used in cardiovascular research, H₂S Donor 5a was shown to effectively release H₂S within the cells, particularly under conditions of oxidative stress. sci-hub.se This demonstrates that the donor can penetrate cells and release its payload in an intracellular environment, where it can exert its biological effects. sci-hub.seacs.org The protective effects observed in these cellular models are attributed to the release of H₂S. sci-hub.se

Table 2: Stability and Activation of H₂S Donor 5a

PropertyDescriptionSource
Aqueous StabilityStable in aqueous buffer solutions. nih.govglpbio.cn
Chemical SelectivityDoes not react with non-thiol nucleophiles like -OH and -NH₂ groups. nih.govcaymanchem.com
Activation MechanismDecomposes to release H₂S in the presence of cysteine. nih.govcaymanchem.com
Efficacy in Biological SamplesDemonstrated H₂S release in plasma and within H9c2 cells. nih.govsci-hub.se

Mentioned Compounds

Toxicological Profile and Safety Assessment of H2s Donor 5a

Acute and Sub-chronic Toxicity in Preclinical Models

Formal acute and sub-chronic toxicity studies for H₂S Donor 5a in animal models have not been extensively reported in publicly available literature. Such studies are essential to determine the systemic effects of a compound after single or repeated doses over a longer period, typically ranging from 28 to 90 days. criver.comikm.mknih.gov These investigations help establish a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for defining safe exposure levels. nih.govscirp.org

While specific data for compound 5a is limited, the general approach to these studies involves administering the test substance to animals (commonly rats or mice) and monitoring for a range of adverse effects. criver.comikm.mk Observations include changes in body weight, organ weight, blood chemistry, and behavior. criver.comikm.mk Histopathological examination of tissues and organs is also a standard component of these studies to identify any abnormalities. ikm.mk

For context, a 28-day oral toxicity study on a different H₂S donor, S-propargyl-cysteine (SPRC), in rats established a NOAEL of 37.5 mg/kg/day, with severe toxicity and lethality observed at 150 mg/kg/day. scirp.org This highlights the dose-dependent nature of toxicity for H₂S-releasing compounds. The brain is a known target in acute H₂S poisoning, and studies on H₂S gas exposure have shown alterations in the brain metabolome in mice. mdpi.com

Cellular Toxicity Profiles and Concentration Dependence

The cytotoxic effects of H₂S Donor 5a have been evaluated in vitro, primarily using cell culture models. These studies are vital for understanding the compound's direct effects on cells and determining the concentration at which it becomes toxic.

In a study utilizing H9c2 cardiac myoblasts, H₂S Donor 5a was assessed for its cytotoxicity at concentrations of 50, 100, and 200 µM over a 24-hour period. researchgate.net The results, determined by a CCK-8 assay, indicated that compound 5a did not exhibit significant toxicity to the H9c2 cells at these concentrations. researchgate.net This lack of toxicity was comparable to that of Sodium Hydrosulfide (B80085) (NaHS), another H₂S donor, while a different donor, GYY4137, showed significant toxicity at the 200 µM concentration. researchgate.net Furthermore, microscopic imaging of H9c2 cells treated with 100 and 200 µM of 5a for 24 hours did not reveal any changes in cell shape, further suggesting a lack of toxicity at these doses. researchgate.net

It is well-established that high concentrations of H₂S can be toxic to cells. alzdiscovery.org This toxicity is often attributed to the inhibition of mitochondrial respiration, specifically targeting complex IV (cytochrome c oxidase). nih.govtandfonline.com The concentration-dependent effects of H₂S are a critical consideration, with lower concentrations often demonstrating protective effects, while higher concentrations can be cytotoxic. institutmolekul.id

Table 1: Cellular Viability of H9c2 Cells Treated with H₂S Donor 5a

Concentration (µM)Cell Viability (% of Control)Observation Period (hours)Reference
50No significant toxicity24 researchgate.net
100No significant toxicity24 researchgate.net
200No significant toxicity24 researchgate.net

Consideration of Byproduct Formation and Potential Biological Implications

The biological effects of H₂S donors are not solely attributable to the release of H₂S. The byproducts formed during this release can also have their own biological activities, which may be beneficial, inert, or detrimental. mdpi.com Therefore, understanding the decomposition pathway of a donor and the nature of its byproducts is a crucial aspect of its safety assessment.

H₂S Donor 5a belongs to the class of N-(benzoylthio)benzamides, which are thiol-activated donors. caymanchem.comnih.gov These compounds are designed to be stable in aqueous solution and release H₂S in the presence of cellular thiols like cysteine or glutathione (B108866). nih.govekb.eg The release of H₂S from N-(benzoylthio)benzamides is believed to proceed through thiol-mediated disulfide reduction. mdpi.comrsc.org

One of the challenges in developing H₂S donors is the potential for reactive byproducts. mdpi.com For some classes of donors, these byproducts can be electrophilic and may have off-target effects. rsc.org However, certain newer strategies in H₂S donor design aim to produce benign byproducts. ekb.eg For instance, some donors release carbonyl sulfide (B99878) (COS), which is then rapidly converted to H₂S by carbonic anhydrase, a process that can avoid the generation of reactive electrophilic byproducts. rsc.org

The specific byproducts of H₂S Donor 5a's decomposition in a biological system have not been detailed in the available literature. However, the general mechanism for this class of compounds suggests that the stability of the donor and the nature of the fragments remaining after H₂S release are important considerations. ekb.eg The depletion of cellular thiols like glutathione during the activation of the donor is another potential implication, as this could impact the cellular redox balance. mdpi.com

Future Research Directions and Translational Perspectives for H2s Donor 5a

Optimization of H₂S Release Kinetics and Bioavailability

The therapeutic efficacy of an H₂S donor is intrinsically linked to its ability to release H₂S at a rate and concentration that are physiologically relevant. The initial research on H₂S Donor 5a and its analogues (5a-5l) demonstrated that the release of H₂S is triggered by the endogenous amino acid cysteine and that the release kinetics can be controlled through structural modifications. wsu.edunih.gov Future work will focus on refining these properties to achieve optimal therapeutic windows and enhance bioavailability.

The parent compound, H₂S Donor 5a, provides a proof-of-concept for tunable H₂S release. The rate of H₂S generation was shown to be dependent on the electronic properties of substituents on the benzoyl rings. wsu.edu Future strategies will aim to move beyond simple electronic tuning to create more sophisticated systems for sustained and targeted release.

Key strategies include:

Pro-drug Approaches: Modifying the core structure of Donor 5a to create pro-drugs that are activated by specific enzymes overexpressed in pathological tissues. This would not only provide sustained release but also enhance tissue specificity.

Polymeric Conjugation: Incorporating the N-(benzoylthio)benzamide moiety into biocompatible polymers. This can significantly alter the solubility, stability, and pharmacokinetic profile of the donor, leading to prolonged circulation times and sustained H₂S release.

Advanced Formulation: Development of nanoparticle-based or hydrogel-based delivery systems for H₂S Donor 5a. These formulations can protect the donor from premature degradation and control its release in response to specific physiological stimuli like pH or redox potential, which are often altered in disease states.

The table below summarizes the foundational data on the release kinetics of H₂S Donor 5a and its early analogues, providing a basis for future optimization efforts. wsu.edunih.gov

CompoundSubstituent (R)H₂S Peaking Time (min)H₂S Concentration at Peak (µM)
5a H3522
5e p-CF₃ (Electron-withdrawing)1528
5f p-NO₂ (Electron-withdrawing)1230
5i p-OCH₃ (Electron-donating)6018
5j p-CH₃ (Electron-donating)5020
Data derived from studies in the presence of cysteine in pH 7.4 buffer. nih.gov

Design and Synthesis of Advanced H₂S Donor 5a Derivatives

Building upon the N-(benzoylthio)benzamide scaffold of H₂S Donor 5a, the next frontier lies in the creation of advanced derivatives with enhanced therapeutic profiles. This involves the development of hybrid molecules and multifunctional agents designed through rational drug design principles.

Molecular hybridization involves combining two or more pharmacophores into a single molecule. This strategy is particularly promising for H₂S donors, as H₂S is known to have synergistic effects with many existing drugs, often mitigating their side effects. nih.gov

Future research in this area could involve:

H₂S-NSAID Hybrids: Covalently linking the H₂S Donor 5a moiety to nonsteroidal anti-inflammatory drugs (NSAIDs). H₂S has been shown to protect the gastrointestinal mucosa, potentially reducing the gastric side effects commonly associated with chronic NSAID use.

H₂S-Chemotherapeutic Hybrids: Conjugating the Donor 5a scaffold with known anticancer agents. H₂S has complex, context-dependent roles in cancer biology, and such hybrids could offer a multi-pronged attack on tumors, potentially overcoming drug resistance. acs.org

H₂S-Cardioprotective Agent Hybrids: Combining the Donor 5a motif with drugs used for cardiovascular conditions. Given the well-documented protective effects of H₂S on the cardiovascular system, these hybrids could offer enhanced efficacy in treating conditions like myocardial ischemia-reperfusion injury. nih.govnih.gov

Rational design aims to create single molecules that can modulate multiple therapeutic targets simultaneously. This is a powerful approach for treating complex, multifactorial diseases. acs.org For H₂S Donor 5a, this involves designing derivatives where both the released H₂S and the carrier molecule have distinct, complementary therapeutic actions.

Potential design concepts include:

Neuroprotective Agents: Designing hybrids where the H₂S Donor 5a scaffold is attached to a molecule that can cross the blood-brain barrier and has antioxidant or anti-inflammatory properties. The released H₂S would provide additional neuroprotection, a strategy that has been explored with other H₂S donor scaffolds. smolecule.com

Dual Gasotransmitter Donors: Creating molecules that can release both H₂S (from the Donor 5a part) and nitric oxide (NO). These two gasotransmitters have overlapping and synergistic signaling pathways, and a dual donor could provide enhanced vasodilation and anti-inflammatory effects.

Targeted Delivery Approaches for Enhanced Therapeutic Specificity

A major challenge in H₂S therapy is achieving targeted delivery to minimize off-target effects and maximize therapeutic efficacy at the site of disease. Future research will focus on modifying the H₂S Donor 5a structure to direct its H₂S-releasing action to specific cells, tissues, or even subcellular organelles.

Achieving specificity at the cellular or organ level requires conjugating the H₂S donor to a targeting moiety that recognizes a unique biomarker of the target tissue.

Examples of targeting strategies include:

Antibody-Drug Conjugates (ADCs): Attaching H₂S Donor 5a derivatives to monoclonal antibodies that target antigens exclusively expressed on the surface of cancer cells.

Peptide-Targeted Donors: Using peptides that bind to specific receptors overexpressed in diseased tissues, such as angiogenic blood vessels in tumors or inflamed tissues.

Small Molecule Ligands: Incorporating ligands for receptors that are abundant on specific cell types, such as folate receptors on certain cancer cells, to guide the delivery of the H₂S donor.

The development of organelle-targeted H₂S donors is an emerging area of significant interest, as it allows for the modulation of specific subcellular processes. usbio.net

Targeting MoietyTarget OrganellePotential Therapeutic Application
Triphenylphosphonium (TPP) cationMitochondriaAmeliorating mitochondrial dysfunction in cardiovascular and neurodegenerative diseases.
Morpholine or specific peptide sequencesLysosomesModulating lysosomal function in storage disorders or cancer.
Specific signal peptidesEndoplasmic ReticulumAlleviating ER stress associated with metabolic diseases.
This table presents hypothetical targeting strategies for derivatives of H₂S Donor 5a based on established organelle-targeting moieties.

By pursuing these future research directions, the scientific community can build upon the foundational chemistry of H₂S Donor 5a to develop a new generation of sophisticated H₂S-based therapeutics with optimized kinetics, enhanced efficacy, and superior target specificity.

Subcellular Targeting Strategies

Currently, there is no specific research available detailing subcellular targeting strategies for H₂S Donor 5a. The development of targeted H₂S delivery systems is a significant area of interest to minimize off-target effects and enhance therapeutic potency. nih.gov Strategies for other H₂S donors often involve conjugating the donor molecule to a moiety that directs it to a specific organelle. For instance, the triphenylphosphonium cation is commonly used to target mitochondria, as seen with the well-established donor AP39. nih.gov Other approaches have utilized specific molecular structures to target lysosomes or the endoplasmic reticulum. nih.gov

Future research on H₂S Donor 5a could involve modifying its N-(Benzoylthio)benzamide structure to include such organelle-directing groups. Given its thiol-activated release mechanism, targeting subcellular compartments with high concentrations of endogenous thiols like glutathione (B108866) (GSH), such as the mitochondria, could be a promising strategy. nih.govacs.org The development of a targeted version of H₂S Donor 5a would first require synthetic modification and then confirmation of its localization and H₂S-releasing kinetics within the desired organelle using fluorescent probes. nih.gov

Exploration of Novel Therapeutic Applications beyond Current Scope

The documented therapeutic application for H₂S Donor 5a is currently limited. One study has investigated its anti-inflammatory potential in a cellular model. Specifically, H₂S Donor 5a was shown to downregulate the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated mouse macrophage cells (RAW264 cell line) in a dose-dependent manner. This suggests a potential role for H₂S Donor 5a in treating inflammatory conditions.

The broader class of thiol-activated H₂S donors, to which H₂S Donor 5a belongs, is being explored for a wide range of therapeutic uses. ekb.egekb.eg These include:

Cardioprotection: Many H₂S donors are being investigated for their ability to protect cardiac tissue from ischemia-reperfusion injury by reducing oxidative stress and preserving mitochondrial function. acs.org

Neuroprotection: H₂S has been shown to have protective effects in models of neurodegenerative diseases and ischemic brain injury. mdpi.com

Cancer Therapy: The role of H₂S in cancer is complex, but some donors have been shown to induce apoptosis in cancer cells and may act synergistically with existing chemotherapies. nih.gov

Gastrointestinal Protection: H₂S-releasing hybrids of non-steroidal anti-inflammatory drugs (NSAIDs) have been developed to reduce the gastrointestinal side effects associated with traditional NSAIDs. mdpi.comnih.gov

Future exploration of H₂S Donor 5a would likely involve testing its efficacy in animal models of these conditions, starting with inflammatory diseases. Its specific chemistry and release kinetics would determine its suitability for these novel applications compared to other existing donors.

Translational Research and Clinical Development Pathways for H₂S Donor 5a-Based Therapeutics

There is currently no evidence of H₂S Donor 5a being in translational research or clinical development. The compound is classified as a research chemical. usbio.netmedchemexpress.com The general class of N-(Benzoylthio)benzamides is considered to be in the early "pharmacological studies" phase of the drug development pipeline. nih.gov

The pathway to clinical development for a compound like H₂S Donor 5a would be a long and rigorous process, involving several key stages:

Preclinical Research: This would require extensive characterization of its mechanism of action, efficacy in multiple animal models for a specific disease indication, and comprehensive safety and toxicology studies.

Investigational New Drug (IND) Application: Following successful preclinical studies, an IND application would be submitted to a regulatory body like the U.S. Food and Drug Administration (FDA) to request permission to begin human trials.

Clinical Trials:

Phase I: Small trials to assess safety, dosage, and how the drug is metabolized in healthy volunteers.

Phase II: Larger trials to evaluate efficacy in patients with the target disease and further assess safety.

Phase III: Large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare it to standard treatments.

New Drug Application (NDA) and Approval: If Phase III trials are successful, an NDA is submitted for regulatory approval to market the drug.

Given that research on H₂S Donor 5a is limited to a single published in vitro study, it remains at a very early discovery stage, far from any clinical development pathway. Significant further research is required to establish a therapeutic potential that would warrant pursuing translational development.

Q & A

Q. How does H2S Donor 5a release H2S in biological systems, and what factors influence its release kinetics?

this compound reacts with thiol-containing molecules (e.g., cysteine, glutathione) in biological samples, triggering H2S release via nucleophilic substitution. Its stability in aqueous solutions (e.g., buffers) contrasts with rapid degradation in thiol-rich environments like blood or cells, where H2S release peaks within 18 minutes . Key factors affecting release include:

  • Thiol concentration : Higher cysteine levels accelerate H2S generation .
  • pH and temperature : Optimal release occurs under physiological conditions (pH 7.4, 37°C) .
  • Experimental matrix : Protein-rich media may alter release kinetics due to thiol binding .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

  • Stock solutions : Prepare in DMSO at 10–100 mM, aliquot to avoid freeze-thaw cycles, and store at -20°C (use within 1 month) or -80°C (use within 6 months) .
  • Working solutions : Dilute in cell culture media or buffers immediately before use. Pre-warm to 37°C and sonicate to enhance solubility .
  • Incompatibilities : Avoid direct mixing with strong oxidizers or metal ions that may degrade the donor .

Q. How can researchers quantify H2S release from Donor 5a in vitro?

Common methodologies include:

  • Fluorometric assays : Use probes like WSP-1 (H2S-specific) to measure real-time release .
  • Amperometric sensors : Electrochemical detection provides continuous H2S monitoring .
  • HPLC/MS : Quantify residual donor or byproducts (e.g., benzamide) to infer release efficiency . Example: Batista et al. (2021) measured 0.49 μM and 2.20 μM H2S release from 0.5 mg/mL and 2 mg/mL 5A@Chi in HeLa cells, respectively, using fluorometry .

Advanced Research Questions

Q. How should researchers address contradictions in cytotoxicity data for this compound across studies?

Discrepancies may arise from:

  • Cell type variability : HeLa cells showed no toxicity at ≤2.20 μM H2S , but primary cells may differ due to thiol content or antioxidant capacity.
  • Exposure duration : Short-term assays (≤24 h) may miss delayed effects.
  • Thiol availability : Pre-treating cells with thiol inhibitors (e.g., DL-propargylglycine) can isolate donor-specific effects . Methodological mitigation : Include internal controls (e.g., NaHS as a fast-release comparator) and validate H2S levels with multiple detection methods .

Q. What experimental design considerations are critical for studying this compound in combination with other gasotransmitter donors (e.g., NO or CO)?

  • Temporal control : Stagger donor addition to decouple release kinetics (e.g., this compound’s slow release vs. NaHS’s rapid burst) .
  • Thiol competition : Pre-incubate cells with excess cysteine to standardize H2S release rates when testing synergies .
  • Endpoint selection : Use transcriptomic (e.g., Nrf2 pathway) and functional assays (e.g., vasodilation) to capture crosstalk .

Q. How does the pharmacokinetic profile of this compound differ between in vitro and in vivo models, and how can this be optimized?

  • In vitro limitations : Static conditions lack physiological clearance mechanisms, potentially overestimating H2S bioavailability.
  • In vivo challenges : Rapid thiol metabolism in blood/liver may reduce donor efficacy. Solutions include:
  • Nanocarriers : Chitosan-based systems (e.g., 5A@Chi) prolong donor retention and target tissue delivery .
  • Dosing regimens : Fractionated dosing mimics endogenous H2S pulsatility .

Q. What advanced techniques enable real-time visualization of this compound’s spatial release in tissues?

  • Imaging : Confocal microscopy with H2S-specific fluorescent probes (e.g., WSP-5) .
  • Microelectrodes : Implantable sensors for in vivo H2S monitoring in organs like the heart or brain .
  • Mass spectrometry imaging : Spatially resolve H2S distribution in frozen tissue sections .

Q. How can researchers design dose-response studies to distinguish between cytoprotective and pro-apoptotic effects of this compound?

  • Dose range : Test 0.1–100 μM H2S equivalents, referencing therapeutic windows from prior studies (e.g., 0.49–2.20 μM in HeLa cells) .
  • Stress preconditioning : Apply oxidative or hypoxic insults to model disease contexts where H2S’s dual roles emerge .
  • Mechanistic endpoints : Pair viability assays with markers like caspase-3 (apoptosis) and HO-1 (cytoprotection) .

Methodological Best Practices

  • Data reproducibility : Document thiol concentrations, donor preparation protocols, and detection method calibration .
  • Negative controls : Include thiol-free conditions to confirm donor specificity .
  • Ethical reporting : Disclose conflicts (e.g., vendor-supplied donors) and cite primary literature over vendor catalogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
H2S Donor 5a

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.